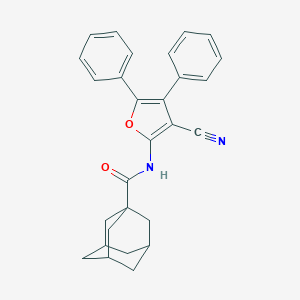![molecular formula C21H18BrN5OS2 B305981 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B305981.png)
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties that make it a promising candidate for use in various fields of study.
Mecanismo De Acción
The exact mechanism of action of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide has a number of biochemical and physiological effects. These include:
1. Anti-inflammatory effects: This compound has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
2. Antioxidant effects: 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide has been shown to have antioxidant effects and has been studied for its potential use in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments is its potential to target specific enzymes and proteins. This makes it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult and expensive to obtain.
Direcciones Futuras
There are a number of potential future directions for research on 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide. Some of these include:
1. Further studies on its potential use in cancer treatment.
2. Studies on its potential use in treating neurodegenerative diseases.
3. Studies on its potential use in preventing oxidative stress-related diseases.
4. Development of more efficient and cost-effective synthesis methods.
In conclusion, 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential uses in treating various diseases.
Métodos De Síntesis
The synthesis of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide involves a multi-step process that requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound is not easily synthesized and requires a significant amount of effort and resources.
Aplicaciones Científicas De Investigación
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential applications in a number of scientific fields. Some of the areas where this compound has shown promise include:
1. Cancer Research: This compound has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
2. Neuroscience: 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
3. Infectious Diseases: This compound has been found to have antimicrobial properties and has been studied for its potential use in treating infectious diseases.
Propiedades
Nombre del producto |
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide |
|---|---|
Fórmula molecular |
C21H18BrN5OS2 |
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H18BrN5OS2/c1-27-18(11-14-5-3-2-4-6-14)25-26-21(27)30-13-19(28)24-20-23-17(12-29-20)15-7-9-16(22)10-8-15/h2-10,12H,11,13H2,1H3,(H,23,24,28) |
Clave InChI |
MHFVCPLZBSVIHR-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
SMILES canónico |
CN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B305898.png)
![N-({5-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B305901.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305902.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B305903.png)
![Ethyl 4-({[(2-anilino-2-oxoethyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305907.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-N-phenylacetamide](/img/structure/B305908.png)
![2-[5-(1-adamantyl)-2-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B305913.png)

![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B305915.png)
![isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate](/img/structure/B305916.png)
![Ethyl 5-acetyl-2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B305917.png)
![ethyl 5-acetyl-4-methyl-2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B305918.png)

![N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B305921.png)